![molecular formula C21H16N4OS B6500928 N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)quinoline-2-carboxamide CAS No. 872630-13-2](/img/structure/B6500928.png)

N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)quinoline-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

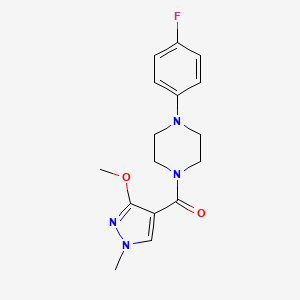

“N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)quinoline-2-carboxamide” is a complex organic compound that belongs to the class of nitrogen- and sulfur-containing heterocyclic compounds known as imidazo[2,1-b][1,3]thiazines . These compounds are known for their bioactive properties and have found practical applications in various fields .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazines, the core structure of the compound , has been extensively studied. One of the simple options for the synthesis of these compounds is the cyclocondensation of imidazolidine-2-thione with 1,3-dibromopropane in refluxing EtOH in the presence of a base .科学的研究の応用

Biological Roles: Zn is a component of at least 3000 proteins, including enzymes and transcription factors. Approximately 10% of the human proteome relies on Zn ions for gene expression regulation, DNA metabolism, chromatin structure, cell proliferation, maturation, immune responses, and antioxidant defenses .

Cell Proliferation and Survival: Zn influences cell growth, proliferation, and survival. It modulates key signaling pathways involved in these processes .

DNA Repair Mechanisms: Zn participates in DNA repair mechanisms, maintaining genomic stability. It interacts with proteins involved in repairing damaged DNA strands .

Therapeutic Potential: Perturbed Zn homeostasis has been linked to various chronic human diseases, including cancer, diabetes, depression, Alzheimer’s disease, and Wilson’s disease. Researchers explore Zn supplementation as a potential therapeutic strategy for these conditions .

Antitubercular Activity: In vitro studies have shown that certain derivatives of this compound exhibit promising antitubercular activity. For instance, the benzo-[d]-imidazo-[2,1-b]-thiazole derivative IT10 displayed significant inhibition against Mycobacterium tuberculosis (Mtb) H37Ra, with IC50 of 2.32 μM and IC90 of 7.05 μM. Importantly, it showed no acute cellular toxicity towards lung fibroblast cells .

Selective Inhibition: The tested imidazo-[2,1-b]-thiazole derivatives demonstrated selective inhibition of Mtb over non-tuberculous mycobacteria (NTM), suggesting their potential as targeted antitubercular agents .

Hydrogen Production Catalysts

Interestingly, the compound has also been explored in the field of hydrogen production:

- Catalytic Support : Hierarchical mesoporous silica (HMS) materials, including derivatives of this compound, have been used as catalyst supports. For instance, HMS-CTA supported Ni/CeO2 catalysts showed excellent hydrogen production via dry reforming of methane (DRM) reaction .

Other Potential Applications

While the research on this compound is ongoing, it may have broader applications, such as catalytic material carriers and drug inhibitors .

作用機序

Mode of Action

It is known that zinc plays a crucial role in various biological processes, including cell cycle progression, immune functions, and many other physiological procedures .

Biochemical Pathways

Zinc is involved in numerous biochemical pathways. It is a key component of many enzymes and transcription factors, playing a vital role in processes such as proliferation, apoptosis, and antioxidant defenses .

特性

IUPAC Name |

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4OS/c26-20(18-9-8-14-4-1-2-7-17(14)23-18)22-16-6-3-5-15(12-16)19-13-25-10-11-27-21(25)24-19/h1-9,12-13H,10-11H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHJOFPTQZZOEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)C4=NC5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-phenylacetamide](/img/structure/B6500855.png)

![2-difluoromethanesulfonyl-N-{[3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}benzamide](/img/structure/B6500865.png)

![N-{[3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}naphthalene-2-sulfonamide](/img/structure/B6500876.png)

![1-cyclohexyl-3-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}urea](/img/structure/B6500887.png)

![3-{[3-(3,4-dimethoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B6500890.png)

![ethyl 3-[1-(4-methylbenzenesulfonyl)pyrrolidine-2-amido]-1-benzofuran-2-carboxylate](/img/structure/B6500893.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxamide](/img/structure/B6500901.png)

![4-methoxy-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzamide](/img/structure/B6500905.png)

![2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B6500913.png)

![2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6500917.png)

![N-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)-N-[(furan-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B6500946.png)